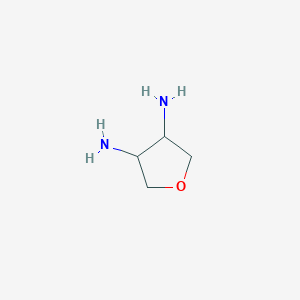![molecular formula C11H11NO3 B062475 (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione CAS No. 179681-01-7](/img/structure/B62475.png)
(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione is a chemical compound with potential pharmacological properties. It is commonly referred to as E-982 or spiro-OMeTAD. This compound has gained significant attention in the scientific community due to its use as a hole-transport material (HTM) in perovskite solar cells.5]undeca-7,10-diene-2,9-dione.
Wirkmechanismus
The mechanism of action of (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione as a (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione in perovskite solar cells is not fully understood. However, it is believed that (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione facilitates the transport of holes from the perovskite layer to the electrode, leading to improved efficiency and stability.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione. However, studies have shown that it is a relatively non-toxic compound, making it suitable for use in perovskite solar cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione as a (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione in perovskite solar cells include its high efficiency and stability. However, limitations include its relatively high cost and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
Future research on (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione could focus on improving its efficiency and stability in perovskite solar cells. Additionally, research could explore its potential use in other applications, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Finally, further studies could investigate the biochemical and physiological effects of (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione to ensure its safety for use in various applications.
In conclusion, (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione is a promising compound with potential pharmacological properties. Its use as a (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione in perovskite solar cells has shown improved efficiency and stability. Further research is needed to fully understand its mechanism of action, as well as its potential use in other applications.
Synthesemethoden
The synthesis of (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione involves several steps. The first step is the preparation of 2,2,7-trimethyl-3,5-octanedione by reacting diethyl malonate with isobutyraldehyde. The second step involves the reaction of 2,2,7-trimethyl-3,5-octanedione with hydroxylamine hydrochloride to form the corresponding oxime. The third step involves the reaction of the oxime with acetic anhydride to form the corresponding isoxazole. The final step involves the reaction of the isoxazole with vinylmagnesium bromide to form (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione.
Wissenschaftliche Forschungsanwendungen
(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione has been extensively studied for its use as a hole-transport material ((4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione) in perovskite solar cells. Perovskite solar cells are a promising alternative to traditional silicon solar cells due to their high efficiency and low cost. However, the efficiency of perovskite solar cells is limited by the choice of (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione. (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione has been shown to be an effective (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione in perovskite solar cells, leading to improved efficiency and stability.
Eigenschaften
CAS-Nummer |
179681-01-7 |
|---|---|
Produktname |
(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione |
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione |
InChI |
InChI=1S/C11H11NO3/c1-2-8-7-11(15-10(14)12-8)5-3-9(13)4-6-11/h2-6,8H,1,7H2,(H,12,14)/t8-/m1/s1 |
InChI-Schlüssel |
LEGDQIOQDHWTQF-MRVPVSSYSA-N |
Isomerische SMILES |
C=C[C@@H]1CC2(C=CC(=O)C=C2)OC(=O)N1 |
SMILES |
C=CC1CC2(C=CC(=O)C=C2)OC(=O)N1 |
Kanonische SMILES |
C=CC1CC2(C=CC(=O)C=C2)OC(=O)N1 |
Synonyme |
1-Oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione,4-ethenyl-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



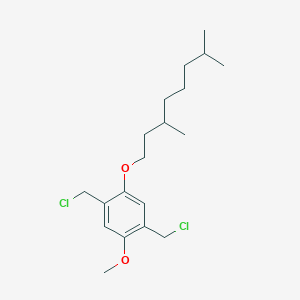
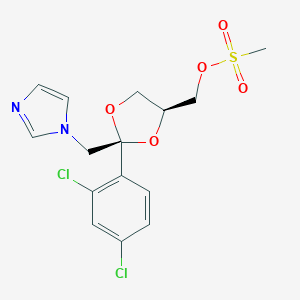
![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)
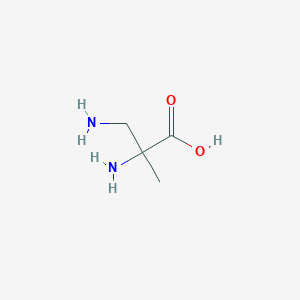
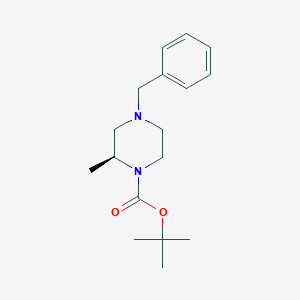
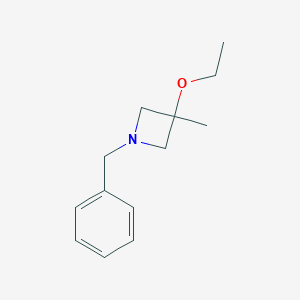

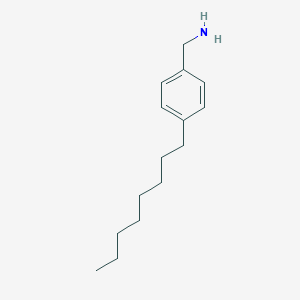
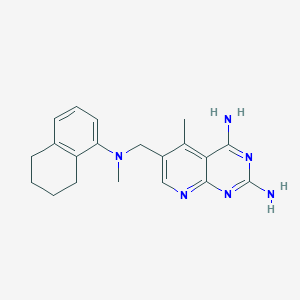
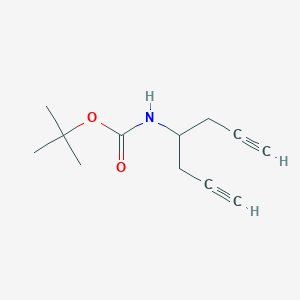
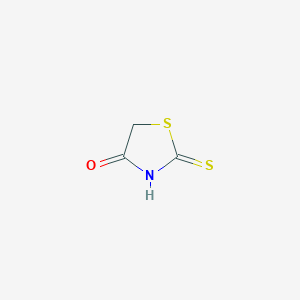
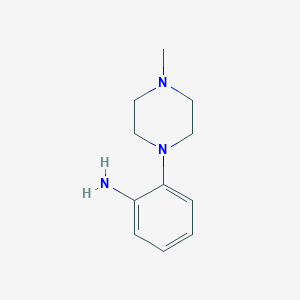
![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)
